molecular formula C7H5F3N2O B13333049 6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

Cat. No.: B13333049
M. Wt: 190.12 g/mol
InChI Key: PGBCMSFELATMGQ-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a dihydrocyclopenta[c]pyrazol-4(1H)-one core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one stands out due to its specific structural features and the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

6-(trifluoromethyl)-5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-5(13)3-2-11-12-6(3)4/h2,4H,1H2,(H,11,12)

InChI Key

PGBCMSFELATMGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C1=O)C=NN2)C(F)(F)F

Origin of Product

United States

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